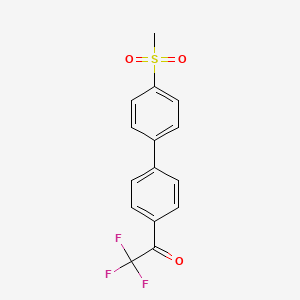

2,2,2-Trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone

Description

Historical Context and Discovery

The discovery of 2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone is rooted in advancements in cross-coupling chemistry and fluorination techniques developed in the late 20th century. While direct historical records of its first synthesis are scarce in publicly available literature, its structural analogs provide critical insights. For instance, the synthesis of 2-(trifluoroacetyl)biphenyl derivatives was reported as early as 2015, utilizing palladium-catalyzed Suzuki-Miyaura couplings between aryl halides and boronic acids.

A key milestone in its development was the adaptation of transition-metal-catalyzed protocols for introducing sulfonyl groups. The methylsulfonyl moiety in the 4'-position of the biphenyl system likely originated from sulfonation reactions or nucleophilic displacement of leaving groups with methylsulfinate salts. Recent patents, such as CN111606808A, demonstrate optimized methods for constructing trifluoromethyl-substituted biphenyl systems via palladium-catalyzed cross-coupling under inert atmospheres, achieving yields exceeding 90%. These methodologies have been critical in enabling large-scale production of such compounds for research applications.

Table 1: Key Synthetic Milestones for Biphenyl-Trifluoroacetyl Derivatives

Chemical Significance in Organofluorine Chemistry

The compound’s significance lies in its synergistic combination of fluorine and sulfonyl functionalities, which profoundly influence its physicochemical and electronic properties. The trifluoromethyl group ($$ \text{CF}3 $$) is a strong electron-withdrawing group that enhances metabolic stability and modulates lipophilicity—a critical factor in drug design. Meanwhile, the methylsulfonyl group ($$ \text{SO}2\text{CH}_3 $$) contributes to polar interactions, improving solubility in aqueous media and serving as a hydrogen bond acceptor in molecular recognition processes.

In organofluorine chemistry, this compound exemplifies the strategic use of fluorine to fine-tune reactivity. The $$ \text{CF}_3 $$ group adjacent to the ketone moiety activates the carbonyl toward nucleophilic attack while destabilizing enolate formation, a property exploited in asymmetric catalysis. Computational studies of analogous systems reveal that the biphenyl backbone induces planarity, facilitating π-π stacking interactions in supramolecular assemblies.

Table 2: Comparative Analysis of Substituent Effects

The compound’s versatility is further evidenced by its role as a precursor in synthesizing heterocyclic systems. For example, quinoxaline derivatives bearing similar trifluoromethyl-sulfonyl biphenyl motifs have shown promise as kinase inhibitors in medicinal chemistry. Additionally, the methylsulfonyl group serves as a directing group in catalytic C–H functionalization reactions, enabling site-selective modifications of the biphenyl ring.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3S/c1-22(20,21)13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(19)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEKYBWQOSAVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone typically involves the reaction of 4’-bromo-2,2,2-trifluoroacetophenone with methylsulfonyl-substituted biphenyl . The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the coupling reaction. The process involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

Key Structural Determinants of Activity

- Trifluoroacetyl Group: Enhances electrophilicity and metabolic resistance compared to non-fluorinated analogs .

- Methylsulfonyl vs. Methoxy : Methylsulfonyl improves solubility and target binding via polar interactions, whereas methoxy groups in antipsychotic derivatives modulate serotonin receptor affinity .

- Biphenyl Core : Provides rigidity and planar geometry for optimal interaction with enzymatic pockets (e.g., Cathepsin K) .

Research Findings and Industrial Relevance

- Odanacatib Synthesis : The target compound’s bioreduction achieves 85% yield and enantiomeric purity (>99% ee) using ADHs, highlighting its industrial scalability .

- Antipsychotic Derivatives : QSAR models emphasize the role of QPlogBB and electron affinity in predicting anti-dopaminergic activity, guiding future drug design .

- Triazole Antifungals : High yields and modular synthesis routes make these derivatives promising for antimicrobial development .

Biological Activity

2,2,2-Trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone (CAS No. 893407-18-6) is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a methylsulfonyl-substituted biphenyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H11F3O3S

- Molecular Weight : 328.31 g/mol

- Structure : The compound features a trifluoromethyl group that enhances lipophilicity, facilitating membrane penetration, and a methylsulfonyl group that can engage in hydrogen bonding with biological targets .

The biological activity of this compound is likely mediated through its interactions with various enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The methylsulfonyl group may stabilize interactions with target proteins, potentially modulating their activity.

Anti-inflammatory Properties

The presence of biphenyl structures in related compounds has been associated with anti-inflammatory effects. For instance, derivatives have been studied for their ability to inhibit inflammatory pathways by modulating cytokine production and downregulating pro-inflammatory mediators. This suggests that the compound may possess similar anti-inflammatory properties .

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. Although direct studies on this specific compound are scarce, the structural similarities to known cytotoxic agents warrant further investigation into its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Trifluoromethyl imidazole derivatives | Effective against MRSA |

| Anti-inflammatory | Biphenyl derivatives | Inhibition of cytokine production |

| Cytotoxicity | Various biphenyl analogs | Induced apoptosis in cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-Trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation , leveraging methodologies from analogous biphenyl-ethanone derivatives. For example:

- Use 4'-(methylsulfonyl)biphenyl as the aromatic substrate and trifluoroacetyl chloride as the acylating agent in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions .

- Control reaction temperature (0–25°C) to minimize side reactions like over-acylation or hydrolysis.

- Optimize solvent polarity (e.g., dichloromethane or nitrobenzene) to enhance electrophilic substitution efficiency. Yield improvements (>70%) are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., splitting patterns for biphenyl protons) and the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm the carbonyl stretch (~1680–1720 cm⁻¹) and sulfonyl group vibrations (~1150–1350 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with biphenyl cleavage .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group reduces electron density on the adjacent carbonyl, enhancing electrophilicity and stability against nucleophilic attack. This can be quantified via Hammett substituent constants (σₚ ≈ 0.54) to predict reactivity in substitution or coupling reactions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Catalyst purity : Impure AlCl₃ (e.g., hydrated forms) reduces acylation efficiency. Use freshly sublimed AlCl₃ .

- Substrate pre-functionalization : Ensure the biphenyl core is free of competing substituents that may redirect electrophilic attack.

- Byproduct analysis : Employ HPLC-MS or GC-MS to identify side products (e.g., di-acylated derivatives) and adjust stoichiometry .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to map electrophilic/nucleophilic sites. For example, the carbonyl carbon’s LUMO energy correlates with susceptibility to nucleophilic addition .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent selection .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Continuous flow reactors : Improve heat/mass transfer for large-scale Friedel-Crafts reactions, reducing decomposition risks .

- Catalyst recycling : Test immobilized Lewis acids (e.g., AlCl₃ on silica) to minimize waste and cost .

Methodological Considerations

Q. How should researchers design stability studies to assess this compound’s shelf-life under varying storage conditions?

- Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., hydrolyzed ketone or sulfonate esters) .

- Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation (λmax shifts) and recommend amber glass storage .

Q. What strategies validate the compound’s purity for use in biological assays?

- Combined chromatography : Use HPLC-DAD (diode array detection) to detect trace impurities (<0.1%).

- Elemental analysis : Confirm C/H/N/S/F ratios align with theoretical values (±0.3%) .

Data Analysis and Interpretation

Q. How can researchers interpret conflicting bioactivity data from assays involving this compound?

Q. What advanced structural elucidation techniques are recommended for resolving crystallographic ambiguities?

- Single-crystal X-ray diffraction : Resolve torsional angles in the biphenyl system to confirm planarity and substituent orientation .

- Solid-state NMR : Analyze intermolecular interactions (e.g., π-stacking) influencing crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.